Imidazo(4,5-d)dipyrido(2,3-b:4',3'-f)azepine, 2-(2,6-dichlorophenyl)-1,8-dihydro-

Catalog No.
S548080
CAS No.
933768-63-9
M.F
C19H11Cl2N5
M. Wt
380.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo(4,5-d)dipyrido(2,3-b:4',3'-f)azepine, 2-(2...

CAS Number

933768-63-9

Product Name

Imidazo(4,5-d)dipyrido(2,3-b:4',3'-f)azepine, 2-(2,6-dichlorophenyl)-1,8-dihydro-

IUPAC Name

4-(2,6-dichlorophenyl)-3,5,10,13,15-pentazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),2(6),3,7(12),8,10,15,17-octaene

Molecular Formula

C19H11Cl2N5

Molecular Weight

380.2 g/mol

InChI

InChI=1S/C19H11Cl2N5/c20-12-4-1-5-13(21)15(12)19-25-16-10-6-8-22-9-14(10)24-18-11(17(16)26-19)3-2-7-23-18/h1-9H,(H,23,24)(H,25,26)

InChI Key

DVCPYUTZIIXGFE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C4=C(C=NC=C4)NC5=C3C=CC=N5)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

INCB 16562, INCB-16562, INCB16562

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C4=C(C=NC=C4)NC5=C3C=CC=N5)Cl

Description

The exact mass of the compound Imidazo(4,5-d)dipyrido(2,3-b:4',3'-f)azepine, 2-(2,6-dichlorophenyl)-1,8-dihydro- is 379.03915 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98%

XLogP3

4.1

Exact Mass

379.03915

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

649NJ54I9P

Wikipedia

Incb-16562

Dates

Modify: 2023-07-15
1: Koppikar P, Abdel-Wahab O, Hedvat C, Marubayashi S, Patel J, Goel A, Kucine N, Gardner JR, Combs AP, Vaddi K, Haley PJ, Burn TC, Rupar M, Bromberg JF, Heaney ML, de Stanchina E, Fridman JS, Levine RL. Efficacy of the JAK2 inhibitor INCB16562 in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis. Blood. 2010 Apr 8;115(14):2919-27. doi: 10.1182/blood-2009-04-218842. Epub 2010 Feb 12. PubMed PMID: 20154217; PubMed Central PMCID: PMC2854434.
2: Li J, Favata M, Kelley JA, Caulder E, Thomas B, Wen X, Sparks RB, Arvanitis A, Rogers JD, Combs AP, Vaddi K, Solomon KA, Scherle PA, Newton R, Fridman JS. INCB16562, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support. Neoplasia. 2010 Jan;12(1):28-38. PubMed PMID: 20072651; PubMed Central PMCID: PMC2805881.
3: Liu PC, Caulder E, Li J, Waeltz P, Margulis A, Wynn R, Becker-Pasha M, Li Y, Crowgey E, Hollis G, Haley P, Sparks RB, Combs AP, Rodgers JD, Burn TC, Vaddi K, Fridman JS. Combined inhibition of Janus kinase 1/2 for the treatment of JAK2V617F-driven neoplasms: selective effects on mutant cells and improvements in measures of disease severity. Clin Cancer Res. 2009 Nov 15;15(22):6891-900. doi: 10.1158/1078-0432.CCR-09-1298. Epub 2009 Nov 3. PubMed PMID: 19887489.

Explore Compound Types